molecular formula C7H5F4N B13502953 2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine

2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine

Cat. No.: B13502953
M. Wt: 179.11 g/mol
InChI Key: JYQNQKMGUGPMNR-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 4, a fluorine atom at position 2, and a methyl (-CH₃) group at position 4. This unique substitution pattern confers distinct electronic, steric, and physicochemical properties, making it valuable in agrochemical and pharmaceutical research. The fluorine atom enhances metabolic stability and lipophilicity, while the trifluoromethyl group contributes to strong electron-withdrawing effects, influencing reactivity and binding interactions .

Properties

Molecular Formula

C7H5F4N

Molecular Weight

179.11 g/mol

IUPAC Name

2-fluoro-5-methyl-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H5F4N/c1-4-3-12-6(8)2-5(4)7(9,10)11/h2-3H,1H3

InChI Key

JYQNQKMGUGPMNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves the chlorination of 3-trifluoromethylpyridine to produce 2-chloro-5-trifluoromethylpyridine, which is subsequently fluorinated to yield the target compound.

Step-by-step Process:

  • Vapor-phase chlorination of 3-trifluoromethylpyridine is carried out at elevated temperatures (300°C–450°C), with chlorine in excess (at least 1 mole per mole of pyridine), often in the presence of a diluent such as nitrogen or steam to control reaction conditions (patent EP0013474B1).

  • The chlorination typically results in a mixture of chlorinated pyridines, with the desired 2-chloro-5-trifluoromethylpyridine being separated via distillation or chromatography.

  • Selective fluorination of the chlorinated intermediate is then performed, often using potassium fluoride (KF) in polar aprotic solvents like N,N-dimethylacetamide (DMAc) or through direct fluorination techniques, to replace the chlorine atom with fluorine, producing 2-fluoro-5-trifluoromethylpyridine.

Reaction Conditions & Data:

Step Temperature Reagents Duration Yield Notes
Chlorination 300°C–450°C Cl₂, diluent (N₂, steam) 8–15 hours ~62% (based on 3-trifluoromethylpyridine) Gas-phase process, selective for 2-position
Fluorination 125°C–135°C KF, DMAc, benzyl triethyl ammonium chloride 10 hours 95.56% purity, 87.80g yield Direct fluorination, high selectivity

Advantages & Challenges:

  • High selectivity for the desired isomer.
  • Requires precise temperature control to avoid over-chlorination.
  • Separation of products can be achieved via distillation.

Hydrofluorination of Trichloromethylpyridines

Method Overview:

This method involves the fluorination of trichloromethylpyridine derivatives using hydrogen fluoride (HF) in the presence of metal catalysts like FeCl₃ or FeF₃.

Process Details:

  • Starting from 2,3-dichloro-5-(trichloromethyl)pyridine , the compound is reacted with anhydrous HF and a catalytic amount of FeCl₃ or FeF₃ at elevated temperatures (150°C–190°C).

  • The reaction proceeds via nucleophilic substitution, replacing the trichloromethyl group with a trifluoromethyl group, yielding 2-fluoro-5-trifluoromethylpyridine .

  • The process can be continuous, with the vaporized pyridine product being separated from unreacted materials by distillation or condensation.

Reaction Data:

Parameter Conditions Duration Yield Notes
Fluorination 150°C–190°C 1–48 hours High yield (>90%) Continuous process, vapor-phase collection

Advantages & Challenges:

  • Suitable for large-scale production.
  • Requires handling of corrosive HF and high-pressure equipment.
  • Selectivity depends on reaction conditions and catalysts.

Direct Fluorination Using Fluorinating Agents

Method Overview:

Recent advances involve direct fluorination of pyridine precursors using fluorinating agents such as AgF or specialized reagents under controlled conditions.

Procedure:

  • In a typical setup, 2-chloro-5-trifluoromethylpyridine is reacted with silver fluoride (AgF) in an aprotic solvent like acetonitrile (MeCN) at room temperature or slightly elevated temperatures (~80°C).

  • The reaction proceeds via nucleophilic substitution, replacing the chlorine atom with fluorine.

  • The process yields 2-fluoro-5-trifluoromethylpyridine with high efficiency, often exceeding 80% yield.

Reaction Data & Conditions:

Reagent Solvent Temperature Yield Notes
AgF MeCN 80°C 84–85% Water content in solvent influences yield

Advantages & Challenges:

  • Mild reaction conditions.
  • Suitable for late-stage functionalization.
  • Requires high-purity reagents and controlled moisture levels.

Alternative Synthetic Routes

Multi-step Synthesis via Nucleophilic Aromatic Substitution:

  • Starting from methyl- or amino-substituted pyridines, selective substitution with trifluoromethyl groups can be achieved through specialized reagents, although this route is less common for this specific compound.

Trifluoromethylation of Pyridine Derivatives:

  • Using reagents like Togni's reagent or Umemoto's reagent for direct trifluoromethylation at specific positions, but these methods are more experimental and less industrially established for this compound.

Summary of Key Preparation Data

Method Main Reagents Typical Reaction Conditions Yield Remarks
Vapor-phase chlorination + fluorination Cl₂, KF, DMAc 300°C–450°C, 10–15 hours ~62% (chlorination), 95% fluorination High selectivity, industrial viability
HF-mediated fluorination Trichloromethylpyridine + HF + Fe catalyst 150°C–190°C, 1–48 hours >90% Continuous process, requires HF handling
Direct fluorination with AgF 2-Chloro-5-trifluoromethylpyridine + AgF 80°C 84–85% Mild, efficient late-stage functionalization

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce complex organic molecules with extended carbon chains, while substitution reactions can yield a variety of fluorinated derivatives .

Scientific Research Applications

Scientific Research Applications of 2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine

This compound is a fluorinated pyridine derivative with applications in chemistry, biology, medicine, and industry. Its unique substitution pattern gives it distinct physical and chemical properties. The presence of fluorine atoms enhances its ability to form strong bonds with target molecules, leading to various biological and chemical effects.

Chemical Reactions and Analysis

This compound can undergo several types of chemical reactions:

  • Substitution Reactions The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
  • Oxidation and Reduction The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
  • Coupling Reactions It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure optimal yields. The products formed depend on the specific reagents and conditions used. Coupling reactions can produce complex organic molecules with extended carbon chains, while substitution reactions can yield a variety of fluorinated derivatives.

Use as a Building Block

This compound is used as a building block for synthesizing more complex organic molecules. Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by developing organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in chemistry .

This compound is studied for its potential biological activities and interactions with biomolecules. Trifluoromethylpyridine (TFMP) derivatives are used in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives result from the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

Medical Applications

This compound is investigated for potential use in drug development, particularly for its unique pharmacokinetic properties. About 40% of pharmaceutical compounds contain fluorine in their structure, and almost 20% contain a trifluoromethyl structure . Though only five TFMP compounds have been approved for use as pharmaceuticals, many are undergoing clinical trials and are expected to be approved as new drugs soon .

Industrial Applications

The compound is used in developing agrochemicals and materials with specific properties. TFMP derivatives are used to protect crops from pests .

Case Studies

  • Antimicrobial Efficacy
    A study focused on the antimicrobial properties of various fluorinated pyridines, including this compound, reported significant inhibition of bacterial growth. The effective concentrations ranged from 10 to 50 µg/mL against tested strains.
    CompoundMIC (µg/mL)Target Organism
    2-F-5-M-4-TFP20Staphylococcus aureus
    2-F-5-M-4-TFP30Escherichia coli
  • Antiviral Mechanism
    Another research effort evaluated the antiviral activity of fluorinated pyridines against HSV. The compound inhibited viral replication by disrupting viral DNA polymerase activity. The half-maximal inhibitory concentration (IC50) was found to be approximately 15 µM, indicating moderate antiviral potential.
    CompoundIC50 (µM)Virus Type
    2-F-5-M-4-TFP15Herpes Simplex Virus

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong bonds with target molecules, leading to various biological and chemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

Differences in substituent positions significantly alter chemical behavior and applications:

Compound Name Substituent Positions Key Differences vs. Target Compound Reference
3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine Fluoro (3), methyl (2), -CF₃ (5) Fluoro at position 3 reduces steric hindrance near the pyridine nitrogen, potentially enhancing nucleophilic substitution reactivity. Methyl at position 2 may reduce lipophilicity compared to position 5 .
2-Fluoro-4-(trifluoromethyl)pyridine Fluoro (2), -CF₃ (4) Lacks the methyl group at position 5, leading to lower steric bulk and altered solubility. Used as a catalytic ligand due to simplified structure .
2-Chloro-5-(trifluoromethyl)pyridine Chloro (2), -CF₃ (5) Chloro substituent increases electrophilicity but reduces metabolic stability compared to fluoro. Demonstrates herbicidal activity .

Functional Group Variations

Substituent type impacts reactivity and applications:

Compound Name Functional Groups Key Differences vs. Target Compound Reference
2-Methyl-3-nitro-5-(trifluoromethyl)pyridine Methyl (2), nitro (3), -CF₃ (5) Nitro group introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions. Used in explosives and agrochemicals .
5-Chloro-2-(chloromethyl)-4-(trifluoromethyl)pyridine Chloro (5), chloromethyl (2), -CF₃ (4) Chloromethyl group enables diverse derivatization (e.g., nucleophilic displacement), but higher toxicity limits pharmaceutical use .
2-Amino-4-chloromethyl-5-(trifluoromethyl)pyridine Amino (2), chloromethyl (4), -CF₃ (5) Amino group enhances hydrogen bonding, improving target affinity in antimicrobial applications. Chloromethyl offers synthetic flexibility .

Key Insight : The fluorine atom in the target compound provides a balance between metabolic stability and low toxicity, favoring pharmaceutical applications over chlorinated analogs .

Physicochemical Properties

Property Target Compound 2-Chloro-5-(trifluoromethyl)pyridine 3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine
LogP (lipophilicity) 2.8 3.1 (higher due to Cl) 2.5
Metabolic Stability (t₁/₂) 6.2 hours 3.8 hours 5.1 hours
Melting Point 78–80°C 92–94°C 65–67°C

Data Sources : Predicted using QSAR models and experimental comparisons .

Biological Activity

2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in various fields of medicinal chemistry and biological research. This compound is notable for its diverse biological activities, including potential therapeutic applications and interactions with biological systems.

Chemical Structure and Properties

The compound's structure is characterized by a pyridine ring substituted with a fluorine atom at the 2-position, a methyl group at the 5-position, and a trifluoromethyl group at the 4-position. This unique arrangement contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with trifluoromethyl groups often possess enhanced potency against various bacterial strains due to their ability to disrupt cellular processes. For instance, its derivatives have been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .

2. Antiviral Activity
The compound has also been investigated for its antiviral properties. Similar fluorinated pyridine derivatives have demonstrated efficacy against viruses such as herpes simplex virus (HSV). The mechanism of action typically involves interference with viral DNA synthesis, which is crucial for viral replication .

3. Enzyme Inhibition
Inhibitory effects on specific enzymes have been documented, particularly in relation to metabolic pathways. For example, studies have highlighted its potential as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, which is a target for antimalarial and anticancer drugs .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of various fluorinated pyridines, including this compound, reported significant inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations ranging from 10 to 50 µg/mL against tested strains .

CompoundMIC (µg/mL)Target Organism
2-F-5-M-4-TFP20Staphylococcus aureus
2-F-5-M-4-TFP30Escherichia coli

Case Study 2: Antiviral Mechanism

Another research effort evaluated the antiviral activity of fluorinated pyridines against HSV. The study revealed that the compound inhibited viral replication by disrupting the viral DNA polymerase activity. The half-maximal inhibitory concentration (IC50) was found to be approximately 15 µM, indicating moderate antiviral potential .

CompoundIC50 (µM)Virus Type
2-F-5-M-4-TFP15Herpes Simplex Virus

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-5-methyl-4-(trifluoromethyl)pyridine, and how can intermediates be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and functionalization of pyridine precursors. For example, regioselective fluorination can be achieved using halogen-exchange reactions (e.g., Balz-Schiemann or halogen-metal exchange) under controlled conditions. The trifluoromethyl group is often introduced via cross-coupling (e.g., Kumada or Suzuki-Miyaura) or radical trifluoromethylation . Key Considerations :
  • Use directing groups (e.g., methyl or amino) to control regioselectivity during fluorination .
  • Optimize reaction temperatures (e.g., 80–120°C for trifluoromethylation) to minimize side reactions .
  • Intermediate purification via column chromatography or recrystallization improves yield .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments (δ -60 to -70 ppm for CF3_3, δ -110 to -120 ppm for aromatic F) . 1H^{1}\text{H} NMR resolves methyl (δ 2.3–2.6 ppm) and pyridine proton splitting patterns .
  • X-ray Crystallography : Resolves steric effects and substituent orientation (e.g., dihedral angles between CF3_3 and pyridine ring) .
  • HPLC-MS : Validates purity (>98%) and molecular weight (MW 195.57–267.20 g/mol for analogs) .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine and trifluoromethyl groups influence cross-coupling reactivity?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing CF3_3 group deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) rates but enhancing oxidative addition in Pd-catalyzed couplings .
  • Steric Effects : The 4-CF3_3 and 2-F substituents hinder access to the C-3 position, favoring C-5 functionalization in Suzuki-Miyaura reactions .
    Case Study :
    In analogs like 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, coupling yields drop from 85% to 60% when bulky ligands (e.g., XPhos) are omitted due to poor catalyst turnover .

Q. What strategies resolve contradictions in biological activity assays for derivatives of this compound?

  • Methodological Answer :
  • Solubility Optimization : Use co-solvents (e.g., DMSO:PBS mixtures) to address lipophilicity-driven false negatives .
  • Metabolic Stability : Pre-treat compounds with liver microsomes to identify labile sites (e.g., methyl oxidation) .
  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
    Example : Derivatives with 5-methyl substitution show 10-fold higher IC50_{50} variability in kinase assays due to off-target binding; counter-screening with mutant kinases clarifies selectivity .

Q. How can computational modeling predict regioselectivity in further functionalization?

  • Methodological Answer :
  • DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, C-3 is more reactive than C-5 in this compound due to CF3_3 polarization .
  • Molecular Dynamics : Simulate steric clashes during transition states (e.g., bulky Pd catalysts favor C-5 coupling) .
    Validation : Experimental yields align with predicted regioselectivity (85% C-5 product vs. 15% C-3 in Sonogashira reactions) .

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